3-(Chloromethyl)-3-methylnonane

Catalog No.
S14051127
CAS No.
M.F
C11H23Cl
M. Wt
190.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)-3-methylnonane

Product Name

3-(Chloromethyl)-3-methylnonane

IUPAC Name

3-(chloromethyl)-3-methylnonane

Molecular Formula

C11H23Cl

Molecular Weight

190.75 g/mol

InChI

InChI=1S/C11H23Cl/c1-4-6-7-8-9-11(3,5-2)10-12/h4-10H2,1-3H3

InChI Key

PJJXYIJELXROFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(CC)CCl

3-(Chloromethyl)-3-methylnonane is an organic compound classified as an alkyl halide. Its molecular formula is C12H25ClC_{12}H_{25}Cl, and it features a chloromethyl group attached to a branched nonane backbone. The structure can be represented as follows:

This compound is notable for its potential applications in organic synthesis and as a chemical intermediate in various reactions.

, primarily due to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, forming amines or ethers respectively.
    R1Cl+NuR1Nu+ClR_1Cl+Nu^-\rightarrow R_1Nu+Cl^-
  • Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Synthesis of 3-(Chloromethyl)-3-methylnonane can be achieved through several methods:

  • Alkylation of Nonane: A nonane derivative can be treated with chloromethyl methyl ether in the presence of a base to yield the desired product.
    Nonane+Cl CH2OCH33(Chloromethyl)3methylnonane\text{Nonane}+\text{Cl CH}_2\text{OCH}_3\rightarrow 3-(\text{Chloromethyl})-3-\text{methylnonane}
  • Halogenation: Direct chlorination of 3-methylnonane using chlorine gas under UV light can also produce this compound, although this method may yield a mixture of products due to multiple sites for substitution.

Several compounds share structural similarities with 3-(Chloromethyl)-3-methylnonane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Chloro-2-methylbutaneC5H11ClC_5H_{11}ClShorter carbon chain, primary halide
2-Chloro-2-methylpropaneC5H11ClC_5H_{11}ClTertiary halide, different branching
1-Bromo-3-methylnonaneC12H25BrC_{12}H_{25}BrSimilar structure but contains bromine instead of chlorine

Uniqueness

The uniqueness of 3-(Chloromethyl)-3-methylnonane lies in its specific branching and the position of the chloromethyl group, which influences its reactivity and potential applications compared to other similar compounds. The presence of the chlorine atom enhances its electrophilic character, making it suitable for nucleophilic attack in synthetic pathways.

XLogP3

5.4

Exact Mass

190.1488284 g/mol

Monoisotopic Mass

190.1488284 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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